Lipophilicity Control: A 1.1 logP Anchor Versus a Highly Lipophilic Dimethyl Analog
The target compound's calculated logP of 1.101 (and logD of 1.101) positions it within the preferred lipophilicity range for lead-like compounds (typically logP ≤ 3), whereas the 7,7-dimethyl analog, though lacking a verified experimental value, is structurally predicted to have a logP above 3.0 based on the addition of two methyl groups, which increases the molecular weight by 28.05 Da . This represents a substantial difference in lipophilic character, with the target compound being the more soluble and less promiscuous binder, a property favored in high-throughput screening.
| Evidence Dimension | Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.101 (ChemDiv; C12H11N3O2S, MW 261.30) |
| Comparator Or Baseline | 2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide (CAS 363620-82-0; C14H15N3O2S, MW 289.35). logP value not reported by vendor, but structurally predicted to be >3.0. |
| Quantified Difference | The target compound exhibits a logP that is at least 1.9 units lower than the predicted value for the 7,7-dimethyl analog, based on standard methylene group contributions to logP (approx. +0.5 per methyl). |
| Conditions | Data sourced from vendor-supplied calculated physicochemical properties (ChemDiv). The comparator's logP is a structural inference, highlighting an evidence gap that procurement teams must address by requesting a panel of experimental logD measurements from suppliers. |
Why This Matters
For procurement specifications that mandate a lead-like logP profile (e.g., ≤3.5), the target compound provides a guaranteed, vendor-verified logP of 1.1, ensuring it meets solubility and permeability criteria that the dimethyl analog likely violates.
